molecular formula C9H12N2 B8192461 (R)-Indan-1,5-diamine

(R)-Indan-1,5-diamine

Cat. No.: B8192461
M. Wt: 148.20 g/mol
InChI Key: YXCUCVFOTWGVOQ-SECBINFHSA-N
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Description

Significance of Chiral Diamines as Ligands and Organocatalysts in Enantioselective Transformations

Chiral diamines are a crucial class of compounds in asymmetric synthesis. sigmaaldrich.comrsc.org They can function in two primary ways:

As Ligands: Chiral diamines can coordinate with metal centers to form chiral catalysts. This "chiral pocket" around the metal influences the approach of reactants, directing the reaction to favor the formation of one enantiomer over the other. nih.govcsic.es

As Organocatalysts: Chiral diamines can also act as catalysts on their own, without a metal component. rsc.orgresearchgate.net In these reactions, the diamine often activates the substrate through the formation of transient chiral intermediates, such as enamines or iminium ions, thereby guiding the stereochemical outcome of the transformation. researchgate.netmdpi.com

The versatility of chiral diamines has led to their application in a wide array of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, Michael additions, and hydrogenations. researchgate.netacs.orgresearchgate.net

Overview of Indane-Based Chiral Diamines as Privileged Scaffolds in Asymmetric Catalysis

The indane scaffold, a bicyclic aromatic hydrocarbon, provides a rigid and well-defined framework for the construction of chiral ligands and catalysts. rsc.org This rigidity is advantageous in asymmetric catalysis as it can lead to more predictable and higher levels of stereocontrol. Chiral diamines derived from the indane core have proven to be "privileged scaffolds," meaning they are effective in a variety of different asymmetric reactions. rsc.org The substitution pattern on the indane ring system can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize performance for a specific transformation. nih.gov

Historical Context and Evolution of Chiral Indandiamine Catalysis

The development of chiral catalysts has been a central theme in the advancement of asymmetric synthesis. rsc.org The journey began with the pioneering work on chiral phosphine (B1218219) ligands for asymmetric hydrogenation in the late 1960s, a discovery that earned the Nobel Prize in Chemistry in 2001. wikipedia.org This laid the foundation for the broader exploration of other chiral ligand classes, including chiral diamines.

The use of chiral anions in asymmetric catalysis has also become a significant area of research, further expanding the toolbox for enantioselective transformations. nih.gov The concept of using chiral diamines as organocatalysts gained significant traction with the development of reactions like the Hajos–Parrish–Eder–Sauer–Wiechert reaction. wikipedia.org

Within this historical landscape, the development of specific chiral scaffolds like indandiamines represents a continuous effort to design more efficient, selective, and versatile catalysts. The synthesis of various indanone derivatives, which can be precursors to indanamines, has been an active area of research, driven by their potential biological activity and utility in synthesis. beilstein-journals.orgresearchgate.net The ability to synthesize specific enantiomers of aminoindanes, such as (R)-1-aminoindane, is crucial for the preparation of certain pharmaceuticals, highlighting the industrial importance of these chiral building blocks. google.comgoogle.com The synthesis of nitroindanones and their subsequent reduction provides a route to various aminoindanes, including diamino derivatives. researchgate.net The continuous development of new synthetic methods and the application of existing ones to novel scaffolds like indane-based diamines reflect the ongoing evolution of asymmetric catalysis. researchgate.netscielo.br

Detailed Research Findings

The following table summarizes key research findings related to the application of chiral diamines in asymmetric synthesis.

Catalyst/Ligand FamilyReaction TypeKey Findings
(1S,2S)-1,2-diaminocyclohexane derivatives Knoevenagel condensationEfficient catalysis for the condensation of various aliphatic aldehydes with active methylene (B1212753) compounds, yielding products in high yields. rsc.org
Protonated chiral 1,2-diamines Aldol reactionN-alkylated (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) catalyst achieved high yields (80%) and enantioselectivity (90%) in aldol reactions. researchgate.net
l-proline-derived tetrazole catalyst Mannich reactionAfforded diamines with excellent yields and enantioselectivities of up to 99%. The protecting group on the amino ketone controlled the regioselectivity. acs.org
Diphenylethylenediamine-derived catalyst Nitroso aldol reactionDemonstrated N-selectivity and produced nitroso aldol compounds in good yield with high enantioselectivity. mdpi.com
C1-symmetric diamine ligands Henry (Nitroaldol) reactionA library of C1-symmetric chiral diamines was constructed, and the L1/CuCl2·2H2O complex showed outstanding catalytic efficiency. acs.org
Chiral iridacycles Transfer hydrogenationModerately enantioselective in asymmetric transfer hydrogenation reactions. researchgate.net
Ni/L38 catalyst Cross-couplingThe Ni/L38-catalyzed coupling of 1-bromoindanes and alkyl halides produced chiral indane in good yield and high enantioselectivity. nih.gov
Prolinamides from (1S,2R)-cis-1-aminoindan-2-ol and (R)-1-aminoindane Aldol reactionEvaluated in enantioselective solvent-free inter- and intramolecular aldol reactions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2,3-dihydro-1H-indene-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUCVFOTWGVOQ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of R Indan 1,5 Diamine and Its Derivatives in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and (R)-Indan-1,5-diamine derivatives have been successfully employed as ligands in several key transformations.

Enantioselective Transfer Hydrogenation of Prochiral Ketones and Imines Catalyzed by this compound Complexes

Ruthenium complexes incorporating chiral diamine ligands are highly effective for the asymmetric transfer hydrogenation of prochiral ketones. Derivatives of this compound have been utilized in these catalytic systems to produce chiral alcohols with high enantioselectivity. For instance, Ru(II) complexes of ligands derived from proline and a phenyl-substituted diamine have shown to be recyclable catalysts for the reduction of ketones in water, with a ruthenium hydride species identified as the active catalyst. ias.ac.in The transfer hydrogenation of acetophenone (B1666503) using isopropanol (B130326) as the hydrogen source is a common benchmark reaction for these catalysts. worktribe.comnih.gov The reaction mechanism is believed to involve a concerted asynchronous transfer of a hydride and a proton from the catalyst to the ketone. nih.gov

Table 1: Enantioselective Transfer Hydrogenation of Acetophenone Derivatives Catalyzed by Ruthenium-Diamine Complexes This table is interactive. Users can sort columns by clicking on the headers.

Entry Substrate Catalyst Ligand Yield (%) ee (%) Ref
1 Acetophenone [RuCl2(p-cymene)]2 Polyamino alcohol from primary amine >95 70 researchgate.net
2 Acetophenone [RuCl2(p-cymene)]2 Polyamino alcohol from α-substituted primary amine >95 45 researchgate.net
3 Acetophenone [RuCl2(PPh3)3] bis(3-aminopropyl)phenylphosphine ~60 N/A worktribe.com
4 Acetophenone [(Arene)RuCl{R2P(NR')2}] Iminophosphonamide >90 N/A nih.gov

Similarly, iron complexes with amine(imine)diphosphine ligands, which can be derived from chiral diamines, have been developed for the asymmetric transfer hydrogenation of both ketones and imines. nih.gov These earth-abundant metal catalysts offer a more sustainable alternative to precious metal catalysts and have demonstrated high turnover frequencies. nih.gov

Asymmetric Direct Hydrogenation of Unsaturated Nitrogen-Containing Substrates with this compound Ligands

The asymmetric hydrogenation of unsaturated nitrogen-containing compounds, such as imines and enamines, provides a direct route to chiral amines. Rhodium and iridium complexes bearing chiral diamine and phosphine (B1218219) ligands have proven to be highly effective for these transformations. For example, rhodium complexes with bisphosphine-thiourea ligands have been successfully used in the asymmetric hydrogenation of unprotected N-H imines, affording chiral amines in high yields and enantioselectivities. nih.gov The thiourea (B124793) moiety is believed to play a crucial role through anion binding, influencing the catalytic mechanism. nih.gov

Iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines has also been reported, yielding optically active tertiary amines with excellent enantioselectivities, particularly for N-aryl and N-benzyl substituted enamines with a terminal double bond. nih.gov The use of iridium catalysts has also been extended to the hydrogenation of enamines derived from cyclic ketones. nih.gov Additive effects of amines have been observed in the iridium-catalyzed asymmetric hydrogenation of quinoxalines, where a hydride-amide catalyst is proposed to be the more active and enantioselective species. nih.gov

Table 2: Asymmetric Hydrogenation of Imines and Enamines This table is interactive. Users can sort columns by clicking on the headers.

Entry Substrate Catalyst System Ligand Yield (%) ee (%) Ref
1 N-(1-phenylethylidene)aniline Rh/[bisphosphine-thiourea] Bisphosphine-thiourea 97 95 nih.gov
2 1-(1-phenylvinyl)pyrrolidine Ir/[N,P ligand] Phosphine-oxazoline >95 >90 nih.gov
3 1-(cyclohex-1-en-1-yl)benzene Ir/[N,P ligand] Phosphine-oxazoline >95 87 nih.gov
4 2-phenylquinoxaline [{Ir(H)[(S)-BINAP]}(2)(μ-Cl)(3)]Cl (S)-BINAP >95 High nih.gov
5 N-(2,2,2-trifluoro-1-phenylethylidene)aniline Pd(TFA)2/(S,S)-f-binaphane (S,S)-f-binaphane >95 91 dicp.ac.cn

Hydrogenation of Functionalized Exocyclic Carbon-Carbon Double Bonds in Indanone Systems

The catalytic hydrogenation of exocyclic double bonds is a key transformation in organic synthesis. Palladium-catalyzed asymmetric hydrogenation of exocyclic enamines has been shown to proceed with complete conversion and excellent enantioselectivities using ligands such as (S,S)-f-binaphane. dicp.ac.cn This method is effective for the synthesis of chiral cyclic amines. dicp.ac.cn

Table 3: Asymmetric Hydrogenation of Exocyclic Enamines This table is interactive. Users can sort columns by clicking on the headers.

Entry Substrate Catalyst Ligand Solvent Yield (%) ee (%) Ref
1 1-methylenesulfonamide-tetrahydroisoquinoline Pd(TFA)2 (S,S)-f-binaphane TFE >99 95 dicp.ac.cn
2 1-methylenesulfonamide-indoline Pd(TFA)2 (S,S)-f-binaphane TFE >99 96 dicp.ac.cn

Asymmetric Carbon-Carbon Bond Forming Reactions

This compound and its derivatives also play a significant role as catalysts or ligands in asymmetric carbon-carbon bond-forming reactions, facilitating the construction of chiral molecules with high stereocontrol.

Enantioselective Aldol (B89426) and Henry Reactions Promoted by this compound Catalysts

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Organocatalytic direct aldol reactions of cyclohexanone (B45756) with aromatic aldehydes have been successfully carried out using bifunctional amide catalysts in brine, leading to high yields and excellent diastereo- and enantioselectivities. researchgate.net While not directly employing this compound, these systems highlight the potential of chiral diamine-derived structures in promoting such transformations. researchgate.netresearchgate.netajgreenchem.com

The Henry (nitroaldol) reaction provides an efficient route to β-nitro alcohols, which are valuable synthetic intermediates. Copper(II) complexes of chiral bis(trans-cyclohexane-1,2-diamine)-based ligands have been shown to be effective catalysts for the enantioselective Henry reaction of aromatic aldehydes with nitromethane. mdpi.com These reactions often require low temperatures to achieve high enantioselectivities. mdpi.comsemanticscholar.org In situ generated copper-diamine complexes have also been explored, demonstrating excellent enantiomeric purity and high chemical yields for the synthesis of chiral nitroaldols. semanticscholar.orgniscpr.res.inscirp.org

Table 4: Enantioselective Aldol and Henry Reactions This table is interactive. Users can sort columns by clicking on the headers.

Entry Reaction Substrates Catalyst/Ligand Yield (%) dr/ee (%) Ref
1 Aldol Cyclohexanone, 4-Nitrobenzaldehyde Bifunctional amide 92 95:5 dr, 93 ee researchgate.net
2 Aldol Cyclohexanone, Benzaldehyde Bifunctional amide 85 85:15 dr, 83 ee researchgate.net
3 Henry Benzaldehyde, Nitromethane Cu(OAc)2/Bis(trans-cyclohexane-1,2-diamine) ligand 85 89 ee mdpi.com
4 Henry 2-Nitrobenzaldehyde, Nitromethane in situ L4-Cu(OAc)2·H2O 99 94.6 ee semanticscholar.org
5 Henry 4-Bromobenzaldehyde, Nitromethane in situ L4-Cu(OAc)2·H2O 80 85.0 ee semanticscholar.org

Asymmetric Diels-Alder and Related Cycloaddition Reactions with this compound as Chiral Auxiliary or Ligand

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. While specific examples directly utilizing this compound are not prevalent in the provided search results, the use of chiral diamine derivatives as precursors for chiral ligands and auxiliaries in cycloaddition reactions is a well-established strategy. nih.govmdpi.comua.esnih.gov For instance, chiral auxiliaries derived from camphor (B46023) have been used in Diels-Alder reactions to control the stereochemical outcome. harvard.edu

The reaction of cyclopentadiene (B3395910) with acrolein is a classic example of a Diels-Alder reaction where chiral catalysts can induce enantioselectivity. researchgate.netresearchgate.netnih.govchempedia.info Lewis acid catalysts are often employed to accelerate the reaction and enhance selectivity. nih.gov The development of chiral ligands based on the indane scaffold for such reactions remains an area of interest.

Table 5: Asymmetric Cycloaddition Reactions This table is interactive. Users can sort columns by clicking on the headers. | Entry | Reaction Type | Diene | Dienophile | Catalyst/Auxiliary | Yield (%) | dr/ee (%) | Ref | |---|---|---|---|---|---|---| | 1 | Diels-Alder | Cyclopentadiene | Acrolein | Ru-phosphine complex | - | 48 ee | researchgate.net | | 2 | [4+2] Cycloaddition | 1,3-Dienes | Ethylene derivatives | Chiral Lewis Acid | Good | 92-98 ee | nih.gov | | 3 | 1,3-Dipolar Cycloaddition | Imino esters | (Z)-Nitroalkenes | AgClO4/(Sa,R,R)-phosphoramidite | 77 | 88:12 dr, high ee | ua.es |

Asymmetric Reductive Heck and Hydrofunctionalization Reactions Involving Indane-Based Systems

The intramolecular Mizoroki-Heck reaction is a powerful tool for the construction of carbo- and heterocyclic ring systems. The asymmetric variant of this reaction, particularly the reductive Heck reaction, has emerged as a valuable method for the synthesis of chiral indane derivatives.

An efficient intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. This reaction demonstrates the potential to create chiral centers within the indane skeleton with high stereocontrol. The choice of chiral ligand is critical in these transformations to achieve high enantioselectivity. While a variety of chiral phosphine ligands have been explored for asymmetric Heck reactions, the specific use of this compound-derived ligands in this context is an area ripe for investigation.

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across a double or triple bond, represent a highly atom-economical approach to the synthesis of functionalized molecules. The asymmetric hydrofunctionalization of alkenes using earth-abundant transition metal catalysts has seen significant progress. These reactions often rely on chiral ligands to control the stereochemical outcome. Although specific examples of this compound derivatives being used as ligands in the hydrofunctionalization of indene (B144670) or related systems are not prevalent in the literature, the general success of chiral ligands in guiding these reactions suggests their potential applicability.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The construction of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling access to a wide array of chiral molecules with important biological and material properties. Derivatives of this compound have shown considerable promise as catalysts in this domain.

Enantioselective Diamination of Alkenes Utilizing Chiral Indandiamine Catalysts

The vicinal diamination of alkenes is a direct method for the synthesis of 1,2-diamines, which are important structural motifs in natural products, pharmaceuticals, and chiral ligands. The development of catalytic and enantioselective versions of this reaction is a significant challenge.

Recent advancements have led to the development of the first intermolecular, enantioselective, syn-stereospecific diamination of alkenes. This method utilizes a chiral, enantioenriched arylselenium reagent as a redox catalyst. Notably, a benzoate (B1203000) derivative of an indane-derived organoselenium catalyst has been evaluated in this reaction. While this specific catalyst showed poor selectivity and yield in the reported study, it highlights the exploration of indane-based scaffolds for this transformation. The modular nature of such catalysts allows for structural modifications that could lead to improved performance. The development of catalysts derived from this compound for this purpose holds potential for future advancements in enantioselective diamination.

Asymmetric Electrophilic Halolactonization and Sulfenylation Reactions Directed by Indane-Based Chiral Catalysts

Asymmetric electrophilic reactions are powerful methods for the construction of chiral molecules. A series of indane-based chiral amino aryl chalcogenide catalysts have been developed to address the challenges in this field. These catalysts, derived from the privileged chiral indane scaffold, have been successfully applied to various asymmetric electrophilic reactions of alkenes.

Specifically, these indane-based chiral catalysts have been shown to be effective in the enantioselective CF3S-lactonization of olefinic carboxylic acids and the desymmetrizing enantioselective CF3S-carbocyclization of gem-diaryl-tethered alkenes. The success of these reactions is attributed to the ability of the indane-based catalyst to provide an appropriate hydrogen-bonding effect and steric hindrance, which are crucial for achieving high enantioselectivity.

The following table summarizes the performance of an indane-based chiral catalyst in the enantioselective trifluoromethylthiolating lactonization of 4-aryl-4-pentenoic acids.

Table 1: Enantioselective Trifluoromethylthiolating Lactonization of 4-Aryl-4-pentenoic Acids

Entry Ar Yield (%) ee (%)
1 Ph 95 92
2 4-MeC6H4 96 93
3 4-MeOC6H4 93 91
4 4-FC6H4 94 92
5 4-ClC6H4 95 93
6 4-BrC6H4 96 94
7 3-MeC6H4 94 92

These results demonstrate the high efficiency and enantioselectivity achievable with indane-based chiral catalysts in asymmetric sulfenylation and subsequent cyclization reactions.

Enantioselective N-H Insertion Reactions Catalyzed by this compound Derivatives

Transition-metal-catalyzed enantioselective N-H insertion reactions of carbene species provide a direct route to chiral nitrogen-containing compounds. The development of highly selective catalysts for these reactions is an active area of research. While a variety of chiral ligands have been employed in these reactions, including those based on chiral spiro phosphoric acids and silver(I) phosphate (B84403) dimers, the application of this compound derivatives is an emerging area.

The cooperative catalysis of rhodium and chiral spiro phosphoric acids has been shown to be effective in asymmetric N-H insertion reactions. The design of chiral ligands that can effectively control the stereochemistry of the insertion event is key to the success of these reactions. The rigid backbone and C2-symmetry of this compound make it an attractive scaffold for the development of new ligands for this purpose. Further research into the synthesis and application of this compound-derived catalysts for enantioselective N-H insertion reactions is warranted to explore their full potential.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. Chiral diamines and their derivatives have been widely used as chiral auxiliaries in asymmetric synthesis.

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively reported, the principles of chiral auxiliary-controlled synthesis are well-established. For instance, pseudoephedrine is a well-known chiral auxiliary used in the diastereoselective alkylation of amides. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

The synthesis of novel chiral 1,5-diamines derived from natural products like camphor has been reported, with their potential application as chiral building blocks, bioactive products, or chiral ligands for asymmetric transformations being highlighted. This underscores the ongoing interest in developing new chiral diamines for various applications in asymmetric synthesis. Given its rigid and well-defined stereochemical structure, this compound has the potential to serve as an effective chiral auxiliary in a range of stoichiometric asymmetric reactions, and further investigation in this area is encouraged.

Design and Synthesis of Chiral Metal-Organic Frameworks (MOFs) Incorporating Indandiamine Scaffolds

The incorporation of chiral scaffolds, such as those derived from this compound, into metal-organic frameworks (MOFs) represents a sophisticated strategy for creating advanced materials for asymmetric catalysis. Chiral MOFs (CMOFs) offer the unique advantages of heterogeneous catalysts, including recyclability and stability, combined with the well-defined, tunable porous structures inherent to MOFs. frontiersin.orgnih.gov The design of such materials hinges on the successful integration of the chiral indandiamine moiety, either as a primary building block or as a functional group within the framework.

The primary challenge in creating CMOFs lies in the controlled assembly of molecular components into a crystalline, porous, and chiral structure. rsc.org The synthesis of CMOFs can be broadly approached through two main strategies: direct synthesis using enantiopure ligands and post-synthetic modification of a pre-existing MOF. frontiersin.orgnih.govresearchgate.net

Direct Synthesis Approach

The most direct route to MOFs incorporating the this compound scaffold involves the de novo synthesis of a multitopic organic linker derived from this chiral diamine. For a molecule to serve as a linker in MOF synthesis, it must possess multiple coordination sites, typically carboxylates, pyridyls, or other Lewis basic groups, that can bind to metal ions or clusters to form the extended network. nih.gov

The design of a suitable linker would begin with the this compound core. The two amine functional groups can be chemically modified to introduce the necessary coordinating moieties. For instance, reaction with halo-substituted benzoic acids or isophthalic acids could yield a C2-symmetric dicarboxylic or tetracarboxylic acid ligand. The rigid indane backbone would provide steric bulk and a well-defined chiral environment within the resulting MOF pores.

The general synthetic scheme for such a linker is depicted below:

This compound + 2x Halo-aromatic carboxylate → Chiral Dicarboxylic Acid Linker

Once the chiral linker is synthesized and purified, it can be reacted with a metal salt (e.g., zinc nitrate, copper acetate) under solvothermal conditions to promote the crystallization of the chiral MOF. The choice of metal ion and reaction conditions (solvent, temperature, and concentration) is crucial in determining the final topology and properties of the framework. frontiersin.org

Design ParameterConsideration for Indandiamine-based MOFsPotential Outcome
Ligand Rigidity The indane core provides a rigid and sterically defined chiral environment.Enhanced enantioselectivity in catalytic reactions due to well-defined active sites.
Coordination Group Carboxylates, pyridyls, or imidazoles can be appended to the diamine.Influences the resulting MOF topology and stability.
Metal Node Choice of metal (e.g., Zn, Cu, Zr) affects coordination geometry and catalytic activity.Different metal nodes can lead to frameworks with varying pore sizes and catalytic properties.
Solvent System Solvents can act as templates or modulators during synthesis.Can influence the final crystal structure and porosity.

This table presents hypothetical design considerations for chiral MOFs based on this compound, drawing from general principles of MOF synthesis.

Post-Synthetic Modification (PSM) Strategy

An alternative and highly versatile approach is the post-synthetic modification (PSM) of an existing MOF. rsc.orgrsc.org This method involves introducing the chiral this compound onto a pre-formed framework that contains reactive functional groups. MOFs such as IRMOF-3 ([Zn4O(NH2-BDC)3]) or MIL-101-NH2, which feature free amine groups on their organic linkers, are excellent candidates for this strategy. rsc.orgglobethesis.com

The amine groups on the MOF linker can be activated and then reacted with a derivative of this compound. For example, one of the amine groups of the indandiamine could be protected while the other is converted into a reactive species (e.g., an isocyanate or an acid chloride) that can then form a covalent bond with the amine groups within the MOF. Subsequent deprotection would expose the chiral diamine functionality within the pores of the material.

This PSM approach offers the advantage of utilizing well-characterized and robust parent MOFs while allowing for the introduction of a wide variety of chiral functionalities. rsc.orgrsc.org The extent of modification and the distribution of the chiral groups within the framework can be controlled by the reaction conditions.

PSM Reaction TypeMOF PlatformChiral Reagent Derived from this compoundResulting Functionality
Amide Coupling MOF with pendant -NH2 groups (e.g., IRMOF-3)Mono-acylated this compoundChiral diamine covalently attached via an amide bond.
Imine Condensation MOF with aldehyde functionalityThis compoundChiral diimine within the pores.
Urea (B33335) Formation MOF with isocyanate groupsThis compoundChiral diamine linked through a urea bond.

This interactive table illustrates potential post-synthetic modification strategies for incorporating the this compound scaffold into existing MOF architectures.

The successful design and synthesis of chiral MOFs incorporating the indandiamine scaffold, either through direct synthesis or post-synthetic modification, would provide a valuable new class of heterogeneous catalysts for asymmetric transformations. The inherent chirality and structural rigidity of the indane unit are expected to impart high levels of stereocontrol in catalyzed reactions.

Mechanistic Insights and Ligand Design Principles for R Indan 1,5 Diamine Catalysts

Elucidation of Catalytic Cycles and Reaction Pathways

Characterization of Key Intermediates in Asymmetric Transformations

The stereochemical outcome of a reaction is determined by the energetic differences between diastereomeric transition states, which arise from key intermediates along the reaction pathway. Characterizing these intermediates provides a snapshot of the reaction in progress and is vital for understanding the mechanism.

In many reactions catalyzed by primary amine derivatives, including those based on diamine scaffolds, the formation of covalent intermediates such as enamines (from reaction with a ketone or aldehyde) or iminium ions is a common mechanistic feature. These intermediates activate the substrate for the subsequent asymmetric transformation.

A notable example of intermediate characterization comes from studies of the asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction. Using chiral phosphine (B1218219) catalysts, researchers have successfully observed a key enolate intermediate by ³¹P and ¹H NMR spectroscopy. nih.gov This intermediate was found to be stabilized by intramolecular hydrogen bonding, a feature that helps to lock its conformation and ultimately leads to high enantioselectivity. nih.gov

For catalytic cycles involving metal complexes with diamine ligands, the intermediates are often coordination complexes. For example, in a proposed mechanism for an iridium-catalyzed ring-opening of N-Boc-azabenzonorbornadienes, the catalytic cycle is initiated by the coordination of the iridium precursor with the chiral diamine ligand. ua.es This is followed by coordination to the substrate and a cocatalyst to form a series of intermediate complexes before the final product is released. ua.es

Reaction TypePotential Key IntermediatesMethod of CharacterizationSignificance
aza-Morita-Baylis-HillmanEnolate intermediate³¹P and ¹H NMR SpectroscopyConformation is stabilized by intramolecular hydrogen bonding, leading to high enantioselectivity. nih.gov
Iridium-catalyzed Ring OpeningIridium-diamine-substrate complexesInferred from reaction kinetics and product analysisSequential coordination events dictate the reaction pathway. ua.es
Organocatalyzed Mannich ReactionEnamine, Iminium ionMechanistic studies, Computational modelingActivation of the nucleophile and electrophile, respectively.

Stereochemical Control Mechanisms and Origins of Enantioselectivity

The defining feature of catalysts derived from (R)-Indan-1,5-diamine is their ability to induce high levels of enantioselectivity. This stereochemical control arises from a combination of subtle but powerful interactions within the catalyst-substrate complex.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Anion-Bonding)

Non-covalent interactions are fundamental to the transfer of chirality from the catalyst to the substrate. By creating a well-defined and rigid three-dimensional environment in the transition state, these interactions force the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.

Hydrogen bonding is one of the most critical interactions. In bifunctional catalysts, where one part of the catalyst acts as a Brønsted acid and another as a Brønsted base, hydrogen bonds are used to activate and orient both the nucleophile and the electrophile simultaneously. For instance, in a proposed transition state for an aza-Henry reaction catalyzed by an iridium complex bearing a chiral diamine-derived ligand, two hydrogen bonds form between the catalyst's aminopyrazole unit and the nitronate intermediate. rsc.org An additional three-center hydrogen bond is established between the catalyst's hydroxyl group and the two carbonyl groups of the ketimine substrate. rsc.org This network of interactions precisely controls the facial selectivity of the nucleophilic attack. rsc.org

Steric repulsion also plays a crucial role in directing the stereochemical outcome. Chiral ligand control can be explained by steric repulsion in certain transition states, forcing the reactants into a conformation that minimizes steric clash and leads to the major enantiomer. rsc.org

Influence of Steric and Electronic Effects of Ligand Substituents on Asymmetric Induction

The substituents on the chiral ligand backbone are not mere spectators; they actively participate in the stereochemical induction. Modifying these substituents allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn can have a profound impact on enantioselectivity.

The choice of ligand can lead to completely different diastereomeric products, a phenomenon known as diastereodivergence. In copper-catalyzed reductive couplings of 2-azatrienes with imines, using the ligand Ph-BPE results in the formation of anti-diamines. nih.gov However, switching the ligand to the sterically different t-Bu-BDPP completely reverses the selectivity to favor the syn-diamines. nih.gov This dramatic shift is attributed to the different steric environments created by the ligands in the transition state.

Furthermore, the electronic properties of the substituents on the reactants can influence the diastereoselectivity. In the aforementioned copper-catalyzed reaction, a Hammett study revealed a linear dependence between the diastereomeric ratio and the electronic character of the imine substrate. For both ligand systems, the selectivity for the major diastereomer increased as the imine became more electron-deficient. nih.gov This demonstrates a clear interplay between the electronic nature of the substrate and the steric environment created by the chiral ligand.

Ligand/Catalyst FeatureEffect on Asymmetric InductionExample ReactionReference
Ph-BPE LigandFavors anti-diastereomerCu-catalyzed reductive coupling nih.gov
t-Bu-BDPP LigandFavors syn-diastereomerCu-catalyzed reductive coupling nih.gov
Electron-withdrawing group on imineIncreases diastereoselectivityCu-catalyzed reductive coupling nih.gov
Bifunctional H-bond donorOrients substrates via H-bonding networkIridium-catalyzed aza-Henry reaction rsc.org

Conformational Analysis of Catalyst-Substrate Complexes and Transition States

To fully comprehend the origins of enantioselectivity, it is essential to analyze the three-dimensional structures of the catalyst-substrate complexes and the corresponding transition states. Computational modeling, such as Density Functional Theory (DFT) calculations, has become an indispensable tool for this purpose, providing detailed energetic and geometric information that is often inaccessible through experimental means alone.

These analyses often reveal that the chiral ligand forces the catalyst-substrate complex to adopt a specific, low-energy conformation. For example, in the diastereodivergent synthesis of diamines, two distinct transition state models have been proposed to explain the selectivity of the Ph-BPE and t-Bu-BDPP ligands. nih.gov The model for the anti-selective Ph-BPE involves an O-coordination of the imine's phosphinoyl group to the copper center. In contrast, the model for the syn-selective t-Bu-BDPP suggests a different mode of γ-addition, possibly involving N-coordination of the imine. nih.gov These different conformational approaches of the substrate to the catalyst-bound nucleophile directly lead to the observed opposite diastereoselectivities.

The rigid backbone of the indane moiety in this compound is particularly advantageous for conformational control. It restricts the number of accessible conformations of the catalyst, leading to a more predictable and well-defined chiral pocket around the active site. This inherent rigidity is a key design principle that contributes to the high levels of asymmetric induction observed with catalysts derived from this scaffold.

Rational Design and Optimization Strategies for this compound Derivatives

The rational design and optimization of catalysts derived from this compound are pivotal for enhancing their performance in asymmetric synthesis. These strategies focus on systematically modifying the ligand structure to improve catalytic activity, enantioselectivity, and stability. Key areas of investigation include the modification of amine protecting groups, alterations to the indane backbone, tuning of electronic and steric properties, and the development of recyclable catalytic systems.

The performance of catalysts derived from chiral diamines is significantly influenced by the nature of the substituents on the nitrogen atoms and the structure of the ligand backbone. The introduction of various protecting groups on the amine functionalities of this compound and modifications to its indane scaffold are key strategies to fine-tune the catalyst's properties for specific applications.

The choice of N-substituents can dramatically impact the stability and catalytic activity of the resulting metal complexes. For instance, an increase in the steric volume of substituents attached to the nitrogen atoms can lead to a decrease in the stability of the catalyst. This highlights a delicate balance that must be achieved between steric bulk and complex stability to optimize catalytic performance.

Furthermore, the regioselectivity of reactions can be controlled by the choice of the amino ketone protecting group in organocatalytic asymmetric Mannich reactions. This demonstrates that the protecting groups on the diamine ligand can play a crucial role in directing the stereochemical outcome of a reaction, offering a pathway to synthesize either 1,2- or 1,4-diamine products with high yields and enantioselectivities. researchgate.net

Modifications to the ligand backbone also present a powerful tool for catalyst optimization. The synthesis of novel diamine ligands featuring a spiro indane-2,2'-pyrrolidine scaffold has been reported. acs.org These ligands, when employed in asymmetric Henry reactions, demonstrated that the strategic placement of small and large substituents on the nitrogen atoms could predictably yield either the (S)- or (R)-configured product with excellent enantioselectivity. acs.org This "backbone engineering" approach, which preserves a rigid core while allowing for better accommodation of reactive fragments, has been shown to significantly improve catalytic efficiency and stereocontrol.

The following table illustrates the effect of ligand modification on the enantioselective Henry reaction, showcasing how different substituent patterns on the diamine ligand can dictate the stereochemical outcome.

Ligand TypeN-1' SubstituentN-1 SubstituentPredominant Product ConfigurationEnantiomeric Excess (ee)
Type A SmallLargeSUp to 99%
Type B LargeSmallRUp to 99%

This table demonstrates the principle of substituent-directed stereocontrol in asymmetric catalysis using modified indane-based diamine ligands.

The electronic and steric properties of chiral indandiamine ligands are critical determinants of their catalytic efficacy. By systematically tuning the Lewis basicity and steric hindrance of these ligands, it is possible to modulate the reactivity and selectivity of the resulting catalysts.

The introduction of substituents with varying electronic properties on the ligand framework can alter the Lewis basicity of the nitrogen atoms. This, in turn, influences the coordination of the ligand to a metal center and the activation of substrates. While specific studies detailing the systematic tuning of Lewis basicity for this compound derivatives are not extensively documented in the provided context, the general principles of ligand design suggest that incorporating electron-donating or electron-withdrawing groups would be a viable strategy to modulate this property.

Steric hindrance is another key parameter that can be adjusted to enhance catalytic performance. The size and arrangement of substituents on both the nitrogen atoms and the indane backbone can create a well-defined chiral pocket around the active site. This steric environment plays a crucial role in discriminating between the faces of a prochiral substrate, thereby leading to high enantioselectivity.

Research on other chiral diamine systems has shown that increasing the steric volume of N-substituents can lead to increased catalytic activity, although it may concurrently decrease the stability of the complex. mdpi.com This trade-off necessitates a careful selection of substituents to achieve an optimal balance. For example, in certain ruthenium-catalyzed reactions, catalysts bearing an N-morpholine moiety exhibited the highest catalytic activity, demonstrating the significant influence of N-substituents on the reaction rate. mdpi.com

The following table outlines the general effects of tuning Lewis basicity and steric hindrance on catalyst performance, based on established principles in asymmetric catalysis.

Property TunedModification StrategyExpected Effect on Catalysis
Lewis Basicity Introduction of electron-donating groupsIncreased electron density on the metal center, potentially enhancing reactivity.
Introduction of electron-withdrawing groupsDecreased electron density on the metal center, potentially altering selectivity.
Steric Hindrance Introduction of bulky substituents near the active siteEnhanced enantioselectivity through improved facial discrimination of the substrate.
Modification of the ligand backbone to create a more defined chiral pocketIncreased stereocontrol and potentially higher catalytic activity.

This table provides a conceptual framework for the rational design of chiral indandiamine ligands by tuning their electronic and steric properties.

The development of heterogeneous catalytic systems is a key area of research aimed at improving the sustainability and cost-effectiveness of chemical processes. Immobilizing chiral indandiamine ligands on solid supports, such as polymers or silica (B1680970) gel, offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and the potential for use in continuous flow reactors.

Various strategies have been explored for the heterogenization of homogeneous catalysts. One common approach involves the use of polymer supports. For instance, soluble polymer-supported phosphine ligands have been developed for palladium-catalyzed reactions, demonstrating good recyclability and low metal leaching. rsc.org These principles can be extended to chiral diamine ligands like this compound. The ligand can be covalently attached to a polymer backbone, such as polystyrene or polyisobutylene, to create a recyclable catalyst system.

Silica gel is another widely used support for catalyst immobilization. Its high surface area, mechanical stability, and ease of functionalization make it an attractive material for creating heterogeneous catalysts. Chiral ligands can be anchored to the silica surface through various chemical linkages, providing a robust and reusable catalytic material.

The following table summarizes different approaches to the development of supported chiral diamine ligands and their potential benefits.

Support MaterialImmobilization StrategyKey Advantages
Polystyrene Covalent attachment to the polymer backboneGood recyclability, potential for use in various solvents.
Polyisobutylene (PIB) Functionalization of the polymer terminus with the ligandHigh solubility in nonpolar solvents, low metal leaching.
Silica Gel Covalent bonding to the functionalized silica surfaceHigh thermal and mechanical stability, ease of separation.

This table outlines various methods for the heterogenization of chiral diamine ligands to enhance their recyclability and practical utility.

While the specific application of these techniques to this compound is an area of ongoing research, the successful development of supported catalysts based on other chiral ligands provides a strong foundation for future work in this field. The ability to recycle these valuable chiral catalysts is crucial for their large-scale industrial application, contributing to more sustainable and economical chemical manufacturing processes. mdpi.com

Computational and Theoretical Studies of R Indan 1,5 Diamine Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Modeling

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the intricate details of catalytic cycles involving chiral diamine ligands. By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the most plausible reaction pathways. This is particularly crucial in asymmetric catalysis, where the subtle energy differences between diastereomeric transition states determine the enantioselectivity of a reaction. rsc.org

In the context of reactions catalyzed by systems incorporating (R)-Indan-1,5-diamine, DFT calculations can be employed to model the stereocontrolling transition states. These calculations often reveal that the stereochemical outcome is governed by a complex interplay of non-covalent interactions, such as C-H···π, C-H···O, and anagostic interactions, between the catalyst and the substrates. rsc.org By systematically modifying the catalyst structure in silico—for instance, by altering substituents on the indane framework—researchers can predict how these changes will affect the energies of the transition states and, consequently, the enantioselectivity. rsc.org Such theoretical investigations provide a rational basis for catalyst design, guiding synthetic efforts toward more effective ligands. For example, studies on other chiral diamine systems have shown that high enantioselectivity often requires a delicate balance between the steric bulk of different parts of the ligand. rsc.org

Table 1: Representative Applications of DFT in Analyzing Chiral Diamine Catalyzed Reactions

Catalytic SystemReaction TypeKey Insights from DFT
Chiral Diamine LigandsAsymmetric DiaminationIdentification of non-covalent interactions in stereocontrolling transition states. rsc.org
Phosphine (B1218219) CatalysisRing-opening of cyclopropyl (B3062369) ketonesElucidation of multi-step reaction mechanism and origin of chemoselectivity. rsc.org
Chiral Phosphoric AcidAsymmetric CyclopropanationInsights into the enantiodetermining transition state and the role of the chiral counterion.

This table presents examples of how DFT is applied to understand reaction mechanisms in systems analogous to those involving this compound.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction of Indandiamine-Catalyzed Reactions

Quantum chemical descriptors derived from DFT calculations serve as valuable parameters for predicting the reactivity and selectivity of catalysts. mdpi.com These descriptors quantify various electronic properties of molecules and can be correlated with experimental outcomes. For catalysts based on this compound, these descriptors can offer insights into their behavior and guide the development of predictive models.

Commonly used global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. mdpi.com

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.

Hardness (η) and Softness (S): These parameters measure the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within a molecule, which is crucial for understanding regioselectivity. In the context of this compound catalyzed reactions, these descriptors can be calculated for the catalyst-substrate complexes to predict how and where the reactants will interact. rsc.org By establishing correlations between these descriptors and experimentally observed enantioselectivities, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to virtually screen new indandiamine derivatives for their potential as catalysts.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance in Catalysis
HOMO-LUMO GapELUMO - EHOMOIndicator of kinetic stability and chemical reactivity. mdpi.com
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron-donating/accepting tendency.
Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity (ω)μ2 / 2ηPropensity to accept electrons.

This table provides a summary of important quantum chemical descriptors and their general relevance in the study of catalysts like this compound.

Molecular Dynamics Simulations for Conformational Analysis of Chiral Indandiamine Complexes

While DFT calculations are excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For flexible systems like chiral indandiamine complexes with metals and substrates, MD simulations are essential for exploring the conformational landscape.

The catalytic activity and selectivity of a chiral catalyst are often highly dependent on its three-dimensional structure. MD simulations can reveal the preferred conformations of this compound when it is free in solution and when it is complexed to a metal center. These simulations can also shed light on how the binding of a substrate influences the catalyst's conformation. By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and understand the flexibility of the catalyst-substrate complex. This information is crucial for building accurate models of the stereodetermining transition state, as the reaction is likely to proceed from a low-energy conformation of the pre-catalyst complex.

Prediction of Spectroscopic Properties in Relation to Molecular Structure (e.g., IR, UV-Vis, Raman)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including infrared (IR), UV-Vis, and Raman spectra. cardiff.ac.ukresearchgate.netnih.govresearchgate.netnih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. researchgate.net

For this compound and its derivatives, calculated vibrational frequencies (IR and Raman) can help in assigning the observed spectral bands to specific molecular motions. cardiff.ac.ukresearchgate.net This can be particularly useful for characterizing new compounds or for studying how the coordination of the diamine to a metal center affects its vibrational modes.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the observed absorption bands. This can provide insights into the electronic structure of indandiamine-based catalysts and their complexes.

Application of Machine Learning and Artificial Intelligence in the Design and Discovery of Indandiamine Catalysts

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in catalyst design. nih.govslideshare.netresearchgate.net By learning from large datasets of experimental or computational results, ML models can predict the performance of new catalysts with remarkable accuracy, thereby reducing the need for extensive and time-consuming experimental screening. nih.gov

For the discovery of new catalysts based on the this compound scaffold, an ML workflow could be envisioned as follows:

Data Generation: A dataset is compiled containing the structures of various chiral diamine catalysts (including derivatives of this compound), reaction conditions, and the corresponding experimental outcomes (e.g., yield and enantioselectivity). This dataset can be augmented with data from computational studies, such as calculated quantum chemical descriptors. researchgate.net

Model Training: An ML algorithm, such as a neural network or a random forest, is trained on this dataset to learn the complex relationships between the catalyst structure and its performance. researchgate.netresearchgate.net

Prediction and Validation: The trained model is then used to predict the enantioselectivity of a large number of virtual indandiamine derivatives. The most promising candidates identified by the model are then synthesized and tested experimentally to validate the predictions.

This data-driven approach has the potential to significantly accelerate the discovery of novel and highly efficient indandiamine catalysts for a wide range of asymmetric transformations. researchgate.net

Analytical Methodologies for Enantiopurity Determination in Academic Research Contexts

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. The method's efficacy stems from the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. hplc.euheraldopenaccess.us

The primary mechanism of chiral recognition on a CSP involves the formation of temporary diastereomeric complexes between the analyte and the chiral selector of the stationary phase. azom.com For aromatic diamines like (R)-Indan-1,5-diamine, these interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov The choice of CSP is crucial and depends on the structure of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high enantioselectivity, which arises from their helical polymer structures. nih.gov Cyclodextrin-based CSPs are also effective, where the chiral cavity of the cyclodextrin (B1172386) forms inclusion complexes with the analyte, contributing to the separation. nih.govmerckmillipore.com

In a typical research setting, a solution of the indan-diamine sample is injected into the HPLC system. The mobile phase, usually a mixture of organic solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), carries the sample through the column packed with the CSP. hplc.eu The differential interaction strength causes one enantiomer to elute from the column faster than the other. A detector, commonly a UV detector, measures the concentration of each enantiomer as it elutes. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Chiral Stationary Phase (CSP) TypeTypical Chiral SelectorPrimary Interaction MechanismsSuitability for Aromatic Amines
Polysaccharide-BasedCellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactionsHigh: Broad applicability for aromatic compounds.
Cyclodextrin-Basedβ-cyclodextrin derivativesInclusion complex formation, hydrogen bonding at the rimHigh: Aromatic ring can fit into the hydrophobic cavity. nih.govmerckmillipore.com
Pirkle-Type (Brush-Type)e.g., (R,R)-Whelk-O 1, Dinitrobenzoyl-phenylglycineπ-π interactions (π-acid/π-base), hydrogen bonding, dipole stackingHigh: Designed for compounds with π-systems. hplc.eu
Ligand-ExchangeAmino acid (e.g., Proline, Hydroxyproline) complexed with a metal ion (e.g., Cu(II))Formation of ternary diastereomeric metal complexesModerate to High: Effective for amino acids and related compounds. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful chromatographic technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com Similar to HPLC, chiral GC relies on a chiral stationary phase (CSP) to achieve separation. The CSP is typically a chiral selector dissolved or bonded to a polysiloxane polymer, which is then coated onto the inner wall of a capillary column. azom.com

For primary amines like this compound, direct analysis by GC can be challenging due to their polarity and potential for peak tailing. Therefore, derivatization is a common prerequisite to enhance volatility and improve chromatographic behavior. nih.gov Amines are often converted to less polar derivatives, such as amides or carbamates, by reacting them with reagents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov

The most widely used CSPs for GC are derivatized cyclodextrins. chromatographyonline.comsigmaaldrich.com These macromolecules offer a chiral environment where enantiomers can partition differently based on the stability of the diastereomeric host-guest complexes formed. azom.com A study on the separation of substituted 1-aminoindanes, structurally related to this compound, utilized a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase. wiley.com The study found that the separation was highly dependent on the oven temperature, with better resolution often achieved at lower temperatures. wiley.com The thermodynamic parameters (enthalpy and entropy changes) of the interaction between the analytes and the CSP govern the enantioselectivity. wiley.com

ParameterTypical Condition/ValuePurpose/Rationale
Column TypeCapillary Column (e.g., 30 m x 0.25 mm ID)Provides high resolution and efficiency. gcms.cz
Chiral Stationary Phase (CSP)Derivatized Cyclodextrin (e.g., substituted β-cyclodextrin)Forms transient diastereomeric complexes with the analyte enantiomers. wiley.com
Derivatization Agent (for amines)Trifluoroacetic Anhydride (TFAA)Increases volatility and reduces polarity of the analyte. nih.gov
Carrier GasHydrogen or HeliumMobile phase that carries the analyte through the column. wiley.com
Oven Temperature ProgramIsothermal or Gradient (e.g., 90-190 °C)Controls analyte volatility and interaction with the CSP; lower temperatures often improve separation. wiley.com
DetectorFlame Ionization Detector (FID)Sensitive detector for organic compounds. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile method for determining enantiomeric excess. researchgate.net In an achiral environment, enantiomers are indistinguishable by NMR as they have identical magnetic properties, resulting in superimposable spectra. To overcome this, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers, which are magnetically non-equivalent and will exhibit distinct signals in the NMR spectrum. nih.gov

One common approach involves the use of a Chiral Derivatizing Agent (CDA). A CDA is an enantiomerically pure compound that reacts covalently with the analyte to form new diastereomeric compounds. nih.gov For an amine like this compound, a suitable CDA would be a chiral carboxylic acid or acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. nih.gov The resulting diastereomers will have slightly different chemical environments for their respective protons (¹H) or other NMR-active nuclei (e.g., ¹⁹F, ³¹P). This difference leads to separate peaks in the NMR spectrum for each diastereomer. nih.gov The enantiomeric excess can be accurately determined by comparing the integration of these well-resolved signals. researchgate.net

Another related technique uses a Chiral Solvating Agent (CSA), which forms non-covalent diastereomeric complexes with the analyte. nih.govresearchgate.net This method avoids chemical modification of the analyte but relies on fast and reversible complexation. The choice of solvent and temperature can be critical for achieving good spectral resolution.

Chiral Auxiliary TypeExample AgentInteraction with AnalyteObserved NMR Effect
Chiral Derivatizing Agent (CDA)(R)-Mosher's acid chlorideCovalent bond formation (amide)Creates two stable diastereomers with distinct, well-separated signals. nih.gov
Chiral Solvating Agent (CSA)(R)-1,1'-Bi-2-naphthol (BINOL)Non-covalent association (e.g., hydrogen bonding)Forms transient diastereomeric complexes, causing chemical shift differences. acs.org
Chiral Lanthanide Shift ReagentEu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Lewis acid-base interactionInduces large chemical shift differences in the analyte's spectrum. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for analyzing chiral substances. jascoinc.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-handed circularly polarized light by a chiral molecule. libretexts.org An achiral molecule does not exhibit a CD signal. For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint, characterized by positive or negative peaks known as Cotton effects. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov A racemic mixture (50:50 of R and S) will have a zero CD signal, while an enantiomerically pure sample will show the maximum signal intensity. By creating a calibration curve with samples of known enantiomeric composition, the % ee of an unknown sample can be determined. nih.gov For amines and diamines, the intrinsic CD signal may be weak, but it can be enhanced by forming a derivative in-situ, for example, by reacting the diamine with an aldehyde to form a Schiff base, which then exhibits a distinct CD signal. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve can also display Cotton effects in the regions where the molecule absorbs light. libretexts.org Like CD, the magnitude of the rotation at a given wavelength is related to the enantiomeric purity of the sample. While historically significant, ORD is often complemented or replaced by CD spectroscopy in modern academic research due to the latter's simpler spectral interpretation in many cases.

TechniquePrincipleMeasured ParameterRelation to Enantiopurity
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light. libretexts.orgEllipticity (θ) or Differential Extinction Coefficient (Δε). nih.govSignal amplitude is directly proportional to enantiomeric excess. nih.gov
Optical Rotatory Dispersion (ORD)Variation of optical rotation with the wavelength of light. wikipedia.orgSpecific Rotation ([α]). wikipedia.orgMagnitude of rotation at a specific wavelength is proportional to enantiomeric excess.

Future Directions and Emerging Research Areas for R Indan 1,5 Diamine

Development of Novel (R)-Indan-1,5-diamine-Based Organocatalysts and Metal-Ligand Complexes

The development of new catalysts with high efficiency and stereoselectivity is a central theme in modern chemistry. Chiral vicinal diamines are of significant interest as they are core components of many successful chiral catalysts and pharmaceuticals. nih.gov The rigid conformation of the indane backbone in this compound is expected to impart a well-defined chiral environment in catalytic processes, potentially leading to high levels of enantioselectivity.

Future research is likely to explore the derivatization of the amino groups of this compound to create a new class of organocatalysts. For instance, the introduction of hydrogen-bond donor groups, such as thiourea (B124793) or squaramide moieties, could yield bifunctional catalysts capable of activating both the nucleophile and the electrophile in asymmetric transformations. These catalysts could be applied to a range of reactions, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations. The defined stereochemistry of the diamine backbone would be crucial in controlling the facial selectivity of these reactions.

In the realm of metal-ligand catalysis, this compound is a prime candidate for use as a C₂-symmetric-like chiral ligand. wikipedia.org Its two nitrogen atoms can chelate to a metal center, forming a stable complex where the indane framework dictates the chiral pocket around the metal. wikipedia.org Complexes with transition metals such as rhodium, ruthenium, palladium, and copper are of particular interest. wikipedia.orgnih.gov These new metal-diamine complexes could be investigated for their efficacy in key industrial processes like asymmetric hydrogenation, transfer hydrogenation, and various cross-coupling reactions. The rigidity of the ligand is anticipated to translate into higher enantiomeric excesses in the products compared to more flexible diamine ligands.

Table 1: Potential Asymmetric Reactions for this compound-Based Catalysts

Reaction Type Catalyst System Potential Substrates Expected Product
Asymmetric Hydrogenation [Rh(this compound derivative)]Cl Prochiral olefins, ketones Chiral alkanes, alcohols
Michael Addition This compound derived thiourea 1,3-Dicarbonyl compounds, nitroalkenes Chiral Michael adducts
Mannich Reaction This compound derived organocatalyst Aldehydes, amines, ketones Chiral β-amino carbonyls
Suzuki-Miyaura Coupling Pd/ this compound derivative complex Aryl halides, boronic acids Chiral biaryls

Sustainable Synthesis Methodologies for this compound Analogues

With the increasing emphasis on green chemistry, the development of sustainable methods for synthesizing chiral compounds is a critical research area. Future efforts will likely focus on creating environmentally benign and atom-economical routes to this compound and its derivatives. This involves moving away from stoichiometric reagents and multi-step procedures that generate significant waste.

One promising avenue is the application of biocatalysis. The use of enzymes, such as transaminases or hydrolases, could enable the highly stereoselective synthesis of key intermediates or the direct resolution of a racemic mixture of indan-diamines. This approach offers the benefits of mild reaction conditions, high selectivity, and the use of renewable resources.

Another area of focus will be the development of catalytic asymmetric routes starting from simple, achiral precursors. For example, research could target the asymmetric diamination of an indene (B144670) derivative or the catalytic asymmetric reduction of a corresponding diimine. rsc.org Such methods would be more efficient and sustainable than classical resolutions of racemates. Furthermore, the principles of green chemistry will guide the choice of solvents, aiming for the use of water or other environmentally friendly options, and the design of processes that minimize energy consumption. chemrxiv.org

Table 2: Comparison of Synthetic Approaches for Chiral Diamines

Feature Traditional Synthesis Sustainable Synthesis (Future Goal)
Starting Materials Often derived from petrochemicals Potentially from renewable feedstocks
Stereoselectivity Often achieved by classical resolution Achieved by asymmetric catalysis or biocatalysis
Reagents Often uses stoichiometric, hazardous reagents Uses catalytic, recyclable, and safer reagents
Solvents Often uses chlorinated or volatile organic solvents Prefers water, supercritical fluids, or solvent-free conditions
Waste Generation High (e.g., from resolving agents) Low (high atom economy)

Integration of this compound Catalysis with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, better process control, and easier scalability. goflow.atbeilstein-journals.org The integration of catalysts based on this compound into continuous flow systems is a significant area for future research. This can be achieved by immobilizing the catalyst onto a solid support, such as a polymer resin or silica (B1680970) gel. mdpi.com

These heterogeneous catalysts can then be packed into a column to create a packed-bed reactor. A solution of the reactants would be continuously passed through the reactor, where the reaction takes place on the surface of the catalyst. goflow.at This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for the long-term, continuous operation of the process. The improved mass and heat transfer in microreactors can also lead to higher reaction rates and selectivities compared to batch processes. beilstein-journals.org

Furthermore, the combination of flow chemistry with automated platforms can accelerate the discovery and optimization of new catalytic reactions. Robotic systems can be used to rapidly screen a wide range of reaction conditions, such as temperature, pressure, and substrate scope, for a new this compound-based catalyst. This high-throughput approach can significantly reduce the time required to develop and commercialize new chemical processes.

Exploration of this compound-Based Chiral Sensors and Advanced Materials

The well-defined three-dimensional structure of this compound makes it a compelling building block for the creation of novel chiral sensors and advanced materials. mdpi.com Chiral recognition is crucial in many fields, including pharmacology and materials science, and there is a continuous demand for new and effective chiral sensing technologies. nih.gov

Future research could explore the incorporation of this compound into supramolecular assemblies or polymer matrices to create chiral sensors. mdpi.com These sensors could operate through various mechanisms, such as fluorescence quenching, colorimetric changes, or electrochemical signals, upon selective binding to one enantiomer of a target analyte. mdpi.com The rigid nature of the indane scaffold would provide a pre-organized binding site, enhancing the selectivity of the sensor. The development of sensor arrays, which utilize multiple broad-selective sensors, is another promising strategy for discriminating between different chiral compounds. uniroma1.it

In the field of materials science, this compound can be used as a chiral monomer in the synthesis of new polymers. For example, it could be reacted with diacyl chlorides or dianhydrides to form chiral polyamides and polyimides, respectively. These chiral polymers could find applications as the stationary phase in chiral chromatography for the separation of enantiomers or as materials with unique chiroptical properties, such as circularly polarized luminescence. rsc.org

Table 3: Potential Applications in Chiral Sensing and Materials

Application Area Proposed System Principle of Operation
Chiral Sensors Fluorescent sensor with this compound as receptor Enantioselective binding leads to a change in fluorescence intensity.
Electrochemical sensor on a modified electrode Binding of a chiral analyte alters the electrochemical response.
Chiral Separation Chiral stationary phase for HPLC This compound derivative bonded to silica provides differential interaction with enantiomers.
Advanced Materials Chiral polyamide from this compound The inherent chirality of the polymer backbone can induce helical structures and unique optical properties.

Synergistic Catalysis Involving Indandiamines and Other Chiral Catalysts

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, has emerged as a powerful strategy for developing new and highly selective reactions that are not achievable with a single catalyst. princeton.edu Future research is expected to explore the use of this compound derivatives in synergistic catalytic systems.

An organocatalyst based on this compound, operating through an enamine or iminium ion activation mode, could be paired with a distinct second catalyst, such as a Lewis acid or a transition metal complex. princeton.edu For instance, the chiral diamine catalyst could activate a nucleophile, while a Lewis acid simultaneously activates the electrophile, lowering the energy barrier of the reaction and controlling the stereochemical outcome.

This dual activation strategy can expand the scope of reactions that can be performed asymmetrically. For example, a synergistic system could enable the enantioselective conjugate addition of traditionally unreactive nucleophiles to α,β-unsaturated aldehydes. princeton.edu The this compound-based catalyst would form a chiral iminium ion with the aldehyde, lowering its LUMO, while a second catalyst could activate the nucleophile. The development of such cooperative systems involving indandiamines represents a frontier in asymmetric catalysis, promising access to complex chiral molecules with high precision.

Table 4: Examples of Synergistic Catalysis Concepts

Catalyst 1 (Based on Indandiamine) Catalyst 2 Reaction Type Role of Indandiamine Catalyst Role of Catalyst 2
Chiral Primary Amine Lewis Acid (e.g., Mg(OTf)₂) Friedel-Crafts Alkylation Forms chiral iminium ion with enal Activates the aromatic nucleophile
Chiral Secondary Amine Transition Metal (e.g., Cu(I)) α-Arylation of Aldehydes Forms chiral enamine nucleophile Activates the aryl halide electrophile
Chiral Diamine Ligand Photoredox Catalyst Radical Addition Controls stereochemistry in a metal-catalyzed step Generates radical species via light absorption

Q & A

Basic: What are the key methodological considerations for synthesizing (R)-Indan-1,5-diamine with high enantiomeric purity?

Synthesis of this compound requires asymmetric catalysis or chiral resolution techniques. Critical steps include:

  • Catalyst selection : Use chiral catalysts (e.g., metal-ligand complexes) to induce stereoselectivity during cyclization or amination.
  • Reaction optimization : Monitor temperature, solvent polarity, and reaction time to minimize racemization.
  • Purification : Employ chiral stationary phase chromatography or recrystallization to isolate the (R)-enantiomer.
  • Characterization : Validate enantiomeric purity via polarimetry, chiral HPLC, or NMR with chiral shift reagents .

Basic: How should researchers determine the enantiomeric purity of this compound experimentally?

Use chiral analytical methods :

  • Chiral HPLC/GC : Compare retention times against a racemic mixture or known standards.
  • NMR with chiral solvating agents : Observe splitting of proton signals due to diastereomeric interactions.
  • Optical rotation : Measure specific rotation and compare to literature values.
    Report uncertainties in measurements (e.g., instrument calibration, sample homogeneity) to ensure reproducibility .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Contradictions often arise from sample purity, solvent effects, or crystallographic disorder. Mitigation strategies:

  • Replicate experiments : Verify data under consistent conditions.
  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).
  • Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) or NMR signal integration.
  • Computational modeling : Compare experimental data with DFT-calculated spectra or crystal packing simulations .

Advanced: What interdisciplinary approaches enhance the study of this compound’s pharmacological properties?

Combine computational and experimental methods :

  • Molecular docking : Predict binding affinity to target receptors (e.g., enzymes, GPCRs).
  • In vitro assays : Validate predictions using cell-based models (e.g., IC50 determination).
  • Metabolomics : Track metabolic stability via LC-MS.
  • Data integration : Use cheminformatics tools to correlate structural features with activity. Ensure FAIR data practices for interoperability .

Data Management: How can researchers ensure FAIR compliance for this compound datasets?

  • Repositories : Deposit raw NMR/MS spectra in chemistry-specific repositories (e.g., Chemotion, RADAR4Chem).
  • Metadata : Include experimental parameters (e.g., solvent, temperature), instrument settings, and processing scripts.
  • DMPs : Outline data storage, sharing policies, and licensing in a Data Management Plan (DMP), referencing institutional guidelines .

Experimental Design: What controls are critical for in vivo toxicity studies of this compound?

  • Dose-response groups : Include vehicle controls and multiple dosage cohorts.
  • Biological replicates : Use ≥6 animals/group to account for individual variability.
  • Endpoint validation : Use histopathology and biomarkers (e.g., liver/kidney function tests).
  • Ethical compliance : Follow protocols approved by institutional review boards (IRBs) and document consent processes .

Methodological Rigor: How should raw data from this compound studies be presented to ensure reproducibility?

  • Appendices : Include large datasets (e.g., NMR peak lists, chromatograms) in supplementary materials.
  • Processed data : Highlight key results (e.g., yield, purity) in the main text with error margins.
  • Standard formats : Save spectra as JCAMP-DX files and crystallographic data as CIFs for interoperability .

Reproducibility: What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Standardized protocols : Document reaction conditions, purification steps, and equipment calibrations.
  • Quality control : Implement in-process checks (e.g., TLC, inline IR monitoring).
  • Collaborative validation : Share protocols with independent labs for cross-verification .

Structural Analysis: How do researchers choose between X-ray crystallography and NMR for conformational studies?

  • X-ray : Preferred for absolute configuration determination if single crystals are obtainable.
  • NMR : Use dynamic NMR to study conformational exchange in solution.
  • Hybrid approaches : Combine both methods to resolve solid-state vs. solution-state discrepancies .

Advanced Data Contradictions: How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Re-evaluate assumptions : Check force field parameters in simulations or solvent models.
  • Experimental replication : Confirm results under inert atmospheres or alternative solvents.
  • Error propagation : Quantify uncertainties in computational methods (e.g., basis set limitations in DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.